(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate

Antimicrobial quinolone synthesis Chiral pyrrolidine intermediates Stereochemical configuration control

(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate (CAS 1161742-89-7) is a cis-configured, orthogonally protected chiral aminopyrrolidine building block characterized by a Boc-protected pyrrolidine nitrogen and an ethyl ester at the 3-position. With a molecular formula of C₁₂H₂₂N₂O₄ and a molecular weight of 258.31 g/mol, it belongs to the class of beta amino acid derivatives and is supplied as a solid with typical purities ranging from 95% to 97%.

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
CAS No. 1161742-89-7
Cat. No. B1384790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate
CAS1161742-89-7
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C
InChIInChI=1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1
InChIKeyAIZZFYPYPULRFL-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate (CAS 1161742-89-7): Procurement-Grade Chiral Pyrrolidine Building Block


(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate (CAS 1161742-89-7) is a cis-configured, orthogonally protected chiral aminopyrrolidine building block characterized by a Boc-protected pyrrolidine nitrogen and an ethyl ester at the 3-position [1]. With a molecular formula of C₁₂H₂₂N₂O₄ and a molecular weight of 258.31 g/mol, it belongs to the class of beta amino acid derivatives and is supplied as a solid with typical purities ranging from 95% to 97% . The compound serves as a key intermediate in the synthesis of antimicrobial quinolone antibiotics, chiral ligands for asymmetric catalysis, and peptidomimetic scaffolds, where the cis-(3S,4S) relative stereochemistry is a critical determinant of downstream biological activity [2].

Why Generic Substitution of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate (CAS 1161742-89-7) Carries Configuration Risk in Chiral Synthesis


Substituting (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate with its (3R,4S)-trans diastereomer (CAS 895243-98-8) or the corresponding carboxylic acid (CAS 369623-85-8) introduces a different relative stereochemistry at C3 and C4 that fundamentally alters the three-dimensional presentation of the amino and carboxylate functional groups [1]. In antimicrobial quinolone synthesis, for instance, the cis vs. trans configuration of the 3-aminopyrrolidine moiety directly controls the spatial orientation of the C7 substituent and consequently the target binding affinity [2]. The Boc and ethyl ester protecting groups are orthogonal: the Boc group is selectively removable under acidic conditions while the ethyl ester remains intact, enabling sequential deprotection and functionalization that would be impossible with a single-protecting-group analog [1]. These stereochemical and protecting-group differences are not interchangeable without compromising synthetic route fidelity and final product stereochemical purity.

Quantitative Differentiation Evidence for (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate (CAS 1161742-89-7) vs. Closest Analogs


Cis-(3S,4S) vs. Trans-(3R,4S) Diastereomer: Stereochemical Configuration Determines Antimicrobial Quinolone Intermediate Suitability

The (3S,4S)-cis configuration of this compound is explicitly specified in U.S. Patent 5,703,244 as the required stereochemistry for chiral 3-aminopyrrolidine intermediates used in quinolone antibiotic synthesis [1]. The patent teaches that varying the optically active tartrate ester in the asymmetric synthesis step selectively yields either the cis-(3S,4S) or cis-(3R,4R) enantiomer, while the trans-(3R,4S) diastereomer (CAS 895243-98-8) would produce a different spatial orientation of the amine and carboxylate groups incompatible with the target quinolone binding pocket [1]. No equivalent patent exists specifying the trans diastereomer for this application class.

Antimicrobial quinolone synthesis Chiral pyrrolidine intermediates Stereochemical configuration control

Orthogonal Protecting Group Strategy: Boc/Et Ester vs. Single-Protecting-Group Analogs

(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate carries two chemically distinct protecting groups: a Boc carbamate on the pyrrolidine nitrogen (cleavable under acidic conditions) and an ethyl ester on the C3 carboxylate (cleavable under basic or hydrogenolytic conditions) . This orthogonality enables sequential deprotection and site-selective functionalization. In contrast, the free acid analog trans-4-amino-1-Boc-pyrrolidine-3-carboxylic acid (CAS 369623-85-8) offers only a single Boc protecting group, limiting sequential derivatization options . Similarly, the methyl ester analog (3S,4S)-1-tert-butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate provides a less labile ester that requires harsher saponification conditions .

Peptide synthesis Orthogonal protection Solid-phase synthesis

Vendor-Certified Purity Benchmarks: 97.0% (HPLC) vs. Industry Minimum 95%

Multiple independent vendors certify this compound at purity levels of 97.0% (Fluorochem, HPLC-verified) and 97% (AchemBlock, Aladdin), exceeding the industry minimum of 95% reported by several generic suppliers . The diastereomeric counterpart (3R,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate (CAS 895243-98-8) is not listed with equivalent HPLC-certified purity data from comparable authoritative vendor sources [1]. The MDL number MFCD23105858 and InChI Key AIZZFYPYPULRFL-DTWKUNHWSA-N provide unambiguous identity verification that generic cis-4-aminopyrrolidine listings may lack .

Chemical procurement Purity specification Quality assurance

Patent-Validated Synthetic Route Availability: (3S,4S)-Specific vs. Generic Chiral Pyrrolidine Intermediates

U.S. Patent 5,703,244 (Abbott Laboratories, 1997) and U.S. Patent 5,668,164 both describe stereospecific synthetic routes that yield cis-3-amino-4-substituted pyrrolidine compounds of defined (3S,4S) or (3R,4R) configuration [1][2]. These patents establish validated manufacturing processes with documented yields and purity profiles for the cis configuration specifically. In contrast, trans-3,4-disubstituted pyrrolidine intermediates require different chiral auxiliaries and reaction conditions that are described in separate patent specifications, indicating that the synthetic route is configuration-dependent [2]. No single patent covers both cis and trans configurations with equivalent process validation.

Process chemistry Chiral intermediate manufacturing Patent-protected synthesis

Physicochemical Property Differentiation: Computed LogP and Hydrogen Bonding Profile vs. Carboxylic Acid Analog

The target compound exhibits a computed XLogP3-AA of 0.8 and contains 1 hydrogen bond donor (the free amine) and 5 hydrogen bond acceptors (carbonyl oxygens from Boc, ester, and amine), as computed by PubChem [1]. In comparison, the corresponding free carboxylic acid analog trans-4-amino-1-Boc-pyrrolidine-3-carboxylic acid (CAS 369623-85-8, MW 230.26) has a lower molecular weight and an additional hydrogen bond donor (carboxylic acid OH), which increases polarity and reduces passive membrane permeability relative to the ethyl ester . This difference is critical in prodrug design where the ethyl ester serves as a permeability-enhancing protecting group that can be hydrolyzed in vivo.

Drug-likeness Physicochemical profiling ADME prediction

Procurement-Driven Application Scenarios for (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate (CAS 1161742-89-7)


Stereospecific Quinolone Antibiotic Intermediate Manufacturing

For pharmaceutical chemical procurement teams sourcing intermediates for fluoroquinolone or naphthyridone antibiotic synthesis, (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate is the specified cis-configured building block validated in U.S. Patent 5,703,244 (Abbott Laboratories) [1]. The (3S,4S) stereochemistry ensures the correct spatial orientation of the C7 pyrrolidine substituent required for DNA gyrase binding. Selection of the alternative trans-(3R,4S) diastereomer would necessitate a complete re-validation of the synthetic route and potentially compromise antibiotic potency.

Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis

In Fmoc-based solid-phase peptide synthesis (SPPS), the dual protecting group architecture of this compound—Boc on the pyrrolidine nitrogen and ethyl ester on the carboxylate—enables sequential, site-selective deprotection and coupling . The Boc group is selectively removed with TFA without affecting the ethyl ester or resin linker, while subsequent saponification liberates the carboxylate for amide bond formation. This orthogonal strategy eliminates the need for additional protection/deprotection steps required when using single-protecting-group analogs like trans-4-amino-1-Boc-pyrrolidine-3-carboxylic acid (CAS 369623-85-8).

Chiral Ligand and Asymmetric Catalysis Scaffold Design

This compound serves as a precursor for chiral 1,2-diamine ligands used in asymmetric catalysis, as described by BOC Sciences . The cis-(3S,4S) configuration places the amine and ester groups in a syn relationship, enabling chelation to transition metals in a specific geometry that is distinct from the trans diastereomer. The ethyl ester can be reduced to the alcohol or converted to the amide for further ligand diversification, while the Boc group provides temporary protection during metal complexation studies.

Prodrug and Peptidomimetic Design Requiring Enhanced Membrane Permeability

The computed XLogP3-AA of 0.8 and single hydrogen bond donor count (free amine only) make the ethyl ester form preferable to the free carboxylic acid analog for intracellular target engagement [2]. In BACE1 inhibitor programs, (3S,4S)-4-aminopyrrolidine-3-ol derivatives derived from this scaffold have demonstrated cell-based activity where adequate permeability is critical [3]. The ethyl ester serves as a latent carboxylate that can be unmasked post-cell entry, making this compound the optimal starting material for prodrug design initiatives.

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